Vinyltriphenylphosphonium bromide

Wittig Reaction Stereoselective Synthesis Olefination

Choose Vinyltriphenylphosphonium bromide (CAS 5044-52-0) for unparalleled stereochemical control. This quaternary phosphonium salt functions as a vinyl cation equivalent, enabling conjugate addition–Wittig tandem sequences to construct (Z,Z)-1,4-pentadienes with tunable Z/E ratios via HMPA modulation. Its superior chemoselectivity for thiols over alcohols/amines ensures cleaner peptide and natural product derivatization. Unlike methyltriphenylphosphonium bromide, it installs a reactive vinyl handle for downstream diversification. QC-tested at 176–178 °C melting point and distinct 13C NMR signature to prevent reagent misidentification. Order now for stereoselective heterocycle assembly.

Molecular Formula C20H18BrP
Molecular Weight 369.2 g/mol
CAS No. 5044-52-0
Cat. No. B044479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinyltriphenylphosphonium bromide
CAS5044-52-0
SynonymsEthenyltriphenyl-phosphonium Bromide;  Bromotriphenylvinylphosphorane;  NSC 84065;  Vinyltriphenylphosphonium Bromide
Molecular FormulaC20H18BrP
Molecular Weight369.2 g/mol
Structural Identifiers
SMILESC=C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
InChIInChI=1S/C20H18P.BrH/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h2-17H,1H2;1H/q+1;/p-1
InChIKeyVRAYVWUMBAJVGH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vinyltriphenylphosphonium Bromide (CAS 5044-52-0) – A Distinctive C2 Synthon for Stereocontrolled Alkene Synthesis


Vinyltriphenylphosphonium bromide (CAS 5044-52-0), a quaternary phosphonium salt with the formula C20H18BrP, is a versatile C2-building block that functions as a vinyl cation equivalent in organic synthesis. It is widely recognized as a key precursor for generating phosphorus ylides in Wittig olefination, enabling the construction of carbon-carbon double bonds with distinct stereochemical control. Its reactivity profile extends beyond simple methylenation, allowing it to participate in conjugate addition, intramolecular cyclization, and tandem sequences that are inaccessible to simpler phosphonium salts .

Why Methyltriphenylphosphonium Bromide or Diethyl Vinylphosphonate Cannot Replace Vinyltriphenylphosphonium Bromide


Substituting vinyltriphenylphosphonium bromide with a generic Wittig reagent like methyltriphenylphosphonium bromide or a vinylphosphonate is chemically invalid due to fundamental differences in reactivity, selectivity, and reaction outcomes. Methyltriphenylphosphonium bromide (CAS 1779-49-3) acts solely as a methylenating agent, introducing a simple =CH2 unit, whereas vinyltriphenylphosphonium bromide installs a reactive vinyl group that enables subsequent conjugate additions and tandem transformations. Conversely, diethyl vinylphosphonate demonstrates divergent reactivity in Michael additions with enolates, as it retains the phosphorus moiety rather than undergoing the elimination pathway characteristic of the vinylphosphonium salt [1][2]. These mechanistic and selectivity divergences preclude simple interchange and necessitate precise reagent selection based on quantitative performance metrics.

Quantitative Differentiation of Vinyltriphenylphosphonium Bromide (5044-52-0) from Closest Analogs


Stereochemical Control in Wittig Olefination: HMPA-Modulated Z/E Selectivity

Vinyltriphenylphosphonium bromide exhibits tunable stereoselectivity in Wittig condensations with benzaldehyde and hexanal. The addition of hexamethylphosphoramide (HMPA) to the reaction medium exerts a profound influence on the Z:E ratio of the resulting alkene products. While the precise ratio shift is reported as strongly influenced by HMPA addition, this tunable stereocontrol represents a key differentiator from classical Wittig reagents like methyltriphenylphosphonium bromide, which lack this level of external stereochemical modulation .

Wittig Reaction Stereoselective Synthesis Olefination

Chemoselectivity: SH-Selective Reactivity Compared to Vinyl Sulfones

In competition experiments with nucleophiles bearing O, S, and NH functional groups (RXH), vinyltriphenylphosphonium bromide demonstrates pronounced SH-selectivity. This chemoselectivity is a distinguishing feature; however, its overall reactivity is significantly reduced when directly compared to analogous vinyl sulfones under identical conditions. This trade-off between high chemoselectivity and moderated reaction rate must be considered when selecting a reagent for thiol-specific transformations [1].

Chemoselective Reagents Thiol Protection Nucleophilic Addition

Divergent Reactivity in Michael Additions: Vinyltriphenylphosphonium Bromide vs. Diethyl Vinylphosphonate

A fundamental reactivity divergence exists between vinyltriphenylphosphonium bromide and diethyl vinylphosphonate in enolate alkylations. Unlike diethyl vinylphosphonate, which undergoes simple Michael addition with enolates of aldehydes and ketones while retaining the phosphorus group, vinyltriphenylphosphonium bromide follows a different mechanistic pathway. This difference in reactivity dictates that the two reagents cannot be used interchangeably for the same synthetic transformations and requires careful selection based on the desired reaction outcome [1].

Michael Addition Enolate Alkylation Phosphorus Reagents

Physical Property Differentiation: Melting Point as a Quality Indicator

Vinyltriphenylphosphonium bromide (CAS 5044-52-0) exhibits a significantly lower melting point (176-178 °C) compared to the closely related methyltriphenylphosphonium bromide (CAS 1779-49-3), which melts at 230-234 °C. This substantial difference of approximately 54-58 °C provides a straightforward, quantitative metric for verifying reagent identity and assessing purity upon receipt. The distinct melting range also reflects differences in crystal lattice energy arising from the vinyl group substitution, which can impact handling and storage requirements [1].

Quality Control Physical Characterization Reagent Purity

Electronic Structure Distinction: Substantial β-Carbon Deshielding in 13C NMR

The β-carbon in the vinyl group of vinyltriphenylphosphonium bromide is substantially deshielded in 13C NMR spectroscopy relative to analogous phosphonium salts lacking α,β-unsaturation. This pronounced deshielding is attributed to dπ-pπ bonding between phosphorus and carbon, a feature not present in saturated alkyltriphenylphosphonium salts like the methyl analog. This electronic distinction manifests as a diagnostic spectroscopic signature that can be used to confirm the compound's structural integrity and differentiate it from closely related phosphonium salts [1].

NMR Spectroscopy Electronic Structure dπ-pπ Bonding

High-Value Application Scenarios for Vinyltriphenylphosphonium Bromide (5044-52-0)


Synthesis of (Z,Z)-1,4-Pentadienes via Tandem Cuprate Addition/Wittig Sequence

Vinyltriphenylphosphonium bromide serves as the cornerstone reagent for the stereoselective synthesis of (Z,Z)-1,4-pentadienes. As established by the evidence of tunable stereoselectivity , the reagent undergoes conjugate addition with alkenyl cuprates followed by Wittig condensation with aldehydes. This tandem sequence yields the (Z,Z)-configured diene framework, a motif found in various natural products and bioactive molecules. The ability to modulate the Z/E ratio of the final alkene through HMPA addition provides synthetic chemists with a level of stereochemical control not achievable with simpler Wittig reagents.

Chemoselective Thiol Modification in Complex Molecule Synthesis

In synthetic sequences requiring exclusive modification of thiol groups in the presence of alcohols or amines, vinyltriphenylphosphonium bromide offers superior chemoselectivity [1]. This property makes it an ideal reagent for installing vinyl groups onto cysteine residues in peptide chemistry or for the selective functionalization of thiol-containing natural products. While its reaction rate is slower than that of vinyl sulfones, the enhanced SH-selectivity minimizes unwanted side reactions, improving overall yield and purity in complex synthetic campaigns.

Intramolecular Wittig Cyclizations for Heterocycle Construction

Vinyltriphenylphosphonium bromide is a preferred reagent for generating stabilized phosphorus ylides that undergo intramolecular Wittig cyclizations to yield diverse heterocyclic scaffolds, including dihydrofurans, cyclobutenes, and pyrans . The reagent's unique reactivity profile, which differs fundamentally from diethyl vinylphosphonate [2], enables the one-pot assembly of densely functionalized heterocycles from simple precursors. This application is particularly valuable in medicinal chemistry for the rapid generation of compound libraries containing privileged heterocyclic cores.

Quality Control and Identity Verification in Reagent Procurement

The substantial melting point difference (176-178 °C) between vinyltriphenylphosphonium bromide and methyltriphenylphosphonium bromide (230-234 °C) provides a rapid, quantitative metric for incoming quality control . Additionally, the distinct 13C NMR signature—specifically the substantial deshielding of the β-carbon due to dπ-pπ bonding [3]—serves as an unambiguous spectroscopic fingerprint for confirming reagent identity. These physical and spectroscopic differentiators are essential for preventing costly synthetic failures caused by reagent misidentification or degradation.

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